molecular formula C17H15FN6O4S B2603614 N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888418-32-4

N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2603614
CAS RN: 888418-32-4
M. Wt: 418.4
InChI Key: QCYAQNZLHGSKEU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrimidine ring, a thioether group, and a fluorobenzamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and pyrimidine rings suggests that the compound would have a planar structure in these regions. The fluorobenzamide group could introduce some steric hindrance, potentially leading to a non-planar overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isoxazole ring is known to participate in various reactions, including cycloadditions and nucleophilic substitutions . The pyrimidine ring could also undergo a variety of reactions, including electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Anticancer Properties

The isoxazole moiety has been explored extensively for its potential as an anticancer agent. Researchers have synthesized derivatives containing the isoxazole ring and evaluated their cytotoxic effects on cancer cells. The compound you provided may exhibit antiproliferative activity, making it a candidate for further investigation in cancer therapy .

Anticonvulsant Activity

Certain isoxazole derivatives have demonstrated anticonvulsant properties. These compounds can modulate neuronal excitability and reduce seizure activity. Investigating the effects of your compound on seizure models could provide valuable insights into its potential as an antiepileptic drug .

Antimicrobial Applications

Isoxazole derivatives have shown promise as antimicrobial agents. By targeting specific microbial pathways, these compounds can inhibit bacterial growth. Your compound’s unique structure may contribute to its antimicrobial activity, warranting further studies in this area .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Isoxazole-based compounds have been investigated for their anti-inflammatory properties. Your compound might interfere with inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .

Immunomodulation

Immunosuppressant drugs are essential for managing autoimmune disorders and preventing organ rejection after transplantation. Isoxazole derivatives, including your compound, could potentially modulate immune responses. Further research is needed to explore its immunosuppressive effects .

Designing New Drugs

Finally, the isoxazole scaffold serves as a valuable building block for drug design. Medicinal chemists can modify its substituents to create novel compounds with specific pharmacological activities. Your compound’s structure offers exciting possibilities for drug development .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies to determine its mechanism of action if it’s being considered for use as a drug .

properties

IUPAC Name

N-[4-amino-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O4S/c1-8-6-11(24-28-8)20-12(25)7-29-17-22-14(19)13(16(27)23-17)21-15(26)9-2-4-10(18)5-3-9/h2-6H,7H2,1H3,(H,21,26)(H,20,24,25)(H3,19,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAQNZLHGSKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

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